REACTION_SMILES
|
[BH4-:32].[CH3:14][O-:15].[CH3:35][OH:36].[ClH:1].[ClH:34].[F:17][c:18]1[cH:19][cH:20][c:21](-[c:24]2[cH:25][c:26]([CH:30]=[O:31])[cH:27][n:28][cH:29]2)[cH:22][cH:23]1.[NH2:2][CH2:3][CH:4]1[O:5][c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]2[CH2:12][CH2:13]1.[Na+:16].[Na+:33].[OH2:37]>>[ClH:1].[NH:2]([CH2:3][CH:4]1[O:5][c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]2[CH2:12][CH2:13]1)[CH2:30][c:26]1[cH:25][c:24](-[c:21]2[cH:20][cH:19][c:18]([F:17])[cH:23][cH:22]2)[cH:29][n:28][cH:27]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[BH4-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1cncc(-c2ccc(F)cc2)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NCC1CCc2ccccc2O1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
Fc1ccc(-c2cncc(CNCC3CCc4ccccc4O3)c2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[BH4-:32].[CH3:14][O-:15].[CH3:35][OH:36].[ClH:1].[ClH:34].[F:17][c:18]1[cH:19][cH:20][c:21](-[c:24]2[cH:25][c:26]([CH:30]=[O:31])[cH:27][n:28][cH:29]2)[cH:22][cH:23]1.[NH2:2][CH2:3][CH:4]1[O:5][c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]2[CH2:12][CH2:13]1.[Na+:16].[Na+:33].[OH2:37]>>[ClH:1].[NH:2]([CH2:3][CH:4]1[O:5][c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]2[CH2:12][CH2:13]1)[CH2:30][c:26]1[cH:25][c:24](-[c:21]2[cH:20][cH:19][c:18]([F:17])[cH:23][cH:22]2)[cH:29][n:28][cH:27]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[BH4-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1cncc(-c2ccc(F)cc2)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NCC1CCc2ccccc2O1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
Fc1ccc(-c2cncc(CNCC3CCc4ccccc4O3)c2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |